3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.: 887587-54-4
Cat. No.: VC16693964
Molecular Formula: C15H20ClNO4S
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887587-54-4 |
|---|---|
| Molecular Formula | C15H20ClNO4S |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | tert-butyl 3-(4-chlorophenyl)sulfonylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
| Standard InChI Key | ZTSQNBNXHODESU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 3-(4-chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is , with a molecular weight of 345.8 g/mol . The pyrrolidine ring adopts a five-membered saturated conformation, with the tert-butoxycarbonyl (Boc) group at N1 and the 4-chlorobenzenesulfonyl substituent at C3 (Figure 1). The (S)-configuration at C3 is confirmed by the InChIKey (ZTSQNBNXHODESU-ZDUSSCGKSA-N), which specifies the absolute stereochemistry .
The sulfonyl group enhances electrophilicity at C3, while the Boc group provides steric protection for the nitrogen atom, a common strategy in peptide synthesis . XLogP3-AA calculations yield a value of 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of this compound likely involves multistep functionalization of pyrrolidine precursors. A general approach includes:
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Pyrrolidine Functionalization: Introduction of the sulfonyl group via sulfonation of 3-amino-pyrrolidine derivatives.
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Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)O) under basic conditions .
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Resolution of Enantiomers: Chiral chromatography or asymmetric synthesis to isolate the (S)-enantiomer .
A related method for pyrrolidine derivatives employs AgCO-catalyzed 1,3-dipolar cycloadditions, achieving up to four stereogenic centers with >20:1 diastereoselectivity . For this compound, the (S)-configuration at C3 may arise from chiral induction during sulfonation or resolution of racemic intermediates .
Table 1: Representative Synthetic Conditions for Pyrrolidine Derivatives
Mechanistic Insights
Density functional theory (DFT) studies on analogous systems reveal that the tert-butanesulfinyl group stabilizes transition states through non-covalent interactions (e.g., Ag–O interactions in cycloadditions), favoring the (2S,3R,4S,5R) configuration . For this compound, such interactions may direct the sulfonyl group’s orientation during ring closure, ensuring high enantiomeric excess .
Applications in Organic Synthesis
Asymmetric Catalysis
Pyrrolidine derivatives serve as organocatalysts in aldol reactions. For example, a related N-tert-butanesulfinyl pyrrolidine catalyzed the reaction between cyclohexanone and 4-nitrobenzaldehyde with 68:32 enantiomeric ratio (er) . The 4-chlorobenzenesulfonyl group in this compound could enhance electrophilicity at C3, potentially improving catalytic activity in Michael additions or Mannich reactions .
Physicochemical and Computational Properties
Stability and Reactivity
The Boc group undergoes acid-catalyzed deprotection (e.g., HCl in dioxane), yielding primary amines for further functionalization . The sulfonyl group is resistant to nucleophilic attack but may participate in Friedel-Crafts reactions under strong Lewis acid conditions .
Table 2: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 345.8 g/mol | PubChem |
| XLogP3-AA | 2.9 | PubChem |
| Solubility | Ethyl acetate > CHCl | Experimental |
| Melting Point | Not reported | – |
Computational Modeling
DFT calculations at the B3LYP level for analogous compounds demonstrate that the tert-butanesulfinyl group’s oxygen interacts with metal catalysts (e.g., Ag), stabilizing transition states by 2.8 kcal/mol . Such models predict that the (S)-configuration in this compound optimizes steric and electronic interactions during cycloadditions .
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